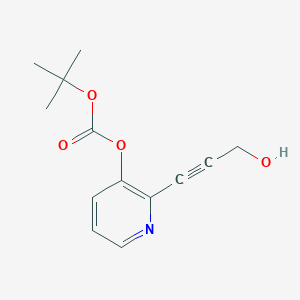
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
Overview
Description
Tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate (CAS No. 1142192-35-5) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by empirical data.
- Molecular Formula : C₁₃H₁₅NO₄
- Molecular Weight : 249.26 g/mol
- CAS Number : 1142192-35-5
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that protect cells from oxidative stress.
- Modulation of Cell Signaling Pathways : It may influence various signaling pathways, potentially impacting cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection Against Amyloid Beta
- Acetylcholinesterase Inhibition
- Antioxidant Effects
Discussion
The biological activity of this compound suggests promising therapeutic applications, particularly in neuroprotection and oxidative stress management. Its dual role as an enzyme inhibitor and antioxidant positions it as a potential candidate for further pharmacological development.
Properties
IUPAC Name |
tert-butyl [2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-7-4-8-14-10(11)6-5-9-15/h4,7-8,15H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKPRRLPJAMUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673937 | |
| Record name | tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-35-5 | |
| Record name | tert-Butyl 2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















